N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
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Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound with a molecular formula of C22H22ClN3O3S and a molecular weight of 443.9464 . This compound is notable for its unique structure, which includes a quinoline core, a thiomorpholine ring, and various functional groups such as chloro, fluoro, and methoxy groups.
Preparation Methods
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multiple steps, including the formation of the quinoline core, the introduction of the thiomorpholine ring, and the addition of the chloro, fluoro, and methoxy groups. Specific reaction conditions and reagents used in these steps can vary, but common methods include:
Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the thiomorpholine ring: This step often involves nucleophilic substitution reactions using thiomorpholine and appropriate leaving groups.
Addition of functional groups: The chloro, fluoro, and methoxy groups can be introduced through various substitution reactions using corresponding halogenated reagents and methoxy sources.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro, fluoro, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogenated compounds, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted quinoline derivatives.
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine has several scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: This compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular targets: The compound may bind to enzymes, receptors, or other proteins, affecting their activity and leading to various biological effects.
Pathways involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
N-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine can be compared with other similar compounds, such as:
N-(5-chloro-2,4-dimethoxyphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine: This compound lacks the fluoro group, which may affect its chemical and biological properties.
N-(5-chloro-2,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine:
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(5-chloro-2,4-dimethoxyanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O3S/c1-29-19-11-20(30-2)18(10-16(19)23)26-21-14-9-13(24)3-4-17(14)25-12-15(21)22(28)27-5-7-31-8-6-27/h3-4,9-12H,5-8H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKPETJLBWARLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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